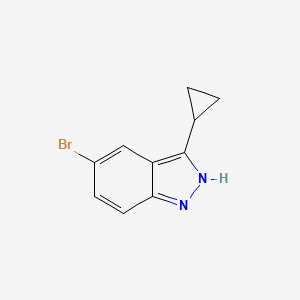

5-bromo-3-cyclopropyl-1H-indazole

描述

属性

IUPAC Name |

5-bromo-3-cyclopropyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSSYANVUSLZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(C=CC3=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670295 | |

| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911305-80-1 | |

| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-cyclopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 5 Bromo 3 Cyclopropyl 1h Indazole and Analogues

Synthetic Methodologies for Indazole Core with Bromination

The construction of the 5-bromo-1H-indazole scaffold can be approached through two primary strategies: building the indazole ring from an already brominated precursor or by direct bromination of a pre-formed indazole ring.

Established Routes to Bromo-Indazoles

Several reliable methods have been established for the synthesis of brominated indazoles. A common approach involves the cyclization of appropriately substituted anilines or benzaldehydes.

One prominent method starts from 4-bromo-2-methylaniline. This precursor undergoes an acetylating protection step, followed by a diazotization and cyclization sequence, often referred to as the Davis-Beirut reaction, to form the indazole ring.

Another effective route utilizes 5-bromo-2-fluorobenzaldehyde (B134332) as the starting material. Reaction with hydrazine (B178648) hydrate (B1144303) under reflux conditions leads to the formation of the pyrazole (B372694) ring fused to the brominated benzene (B151609) ring, yielding 5-bromo-1H-indazole directly after workup and purification. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.

A third strategy involves the synthesis of indazole-3-carboxylic acids, which can serve as versatile intermediates. For instance, 5-bromo-1H-indazole-3-carboxylic acid can be prepared via several pathways, including the Jacobson synthesis, which involves the cyclization of o-acetamidophenylacetate derivatives.

The table below summarizes key starting materials and their corresponding synthetic methods for producing bromo-indazoles.

| Starting Material | Reagents | Product | Reference |

| 4-Bromo-2-methylaniline | 1. Acetic anhydride2. Isoamyl nitrite, Potassium acetate | 5-Bromo-1H-indazole | N/A |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine hydrate | 5-Bromo-1H-indazole | |

| 5-Bromo-N-acetylphenylhydrazine | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 5-Bromo-1H-indazole-3-carboxylic acid | chim.it |

Regioselective Bromination Techniques

Direct halogenation of the indazole ring is a powerful tool, but control of regioselectivity is paramount. The electronic nature of the indazole ring, with its two nitrogen atoms, dictates that the C3, C5, and C7 positions are the most susceptible to electrophilic attack.

For the synthesis of the target compound, bromination is required at the C5 position. If starting with an un-substituted 1H-indazole, direct bromination often leads to a mixture of products. Therefore, routes starting with pre-brominated precursors are generally preferred.

However, for subsequent functionalization, regioselective halogenation at other positions is crucial. For instance, introducing a halogen at the C3 position is a key step toward introducing the cyclopropyl (B3062369) group via cross-coupling. The C3 position can be selectively halogenated under basic conditions. A review on C3-indazole functionalization notes that 5-bromo-3-iodo-1H-indazole can be prepared in good yield from 5-bromo-1H-indazole using iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) or N-iodosuccinimide (NIS). chim.it The choice of halogen and reaction conditions can be tuned to achieve the desired regioselectivity. For example, direct bromination of 2H-indazoles can be achieved with high selectivity for the C3 position using N-bromosuccinimide (NBS). researchgate.netnih.gov

The table below outlines conditions for regioselective halogenation on the indazole core.

| Substrate | Reagent | Position of Halogenation | Product | Reference |

| 5-Bromo-1H-indazole | I₂, KOH, DMF | C3 | 5-Bromo-3-iodo-1H-indazole | chim.it |

| 4-Substituted-1H-indazole | NBS, DMF, 80 °C | C7 | 7-Bromo-4-substituted-1H-indazole | audreyli.com |

| 2-Aryl-2H-indazole | NBS, EtOH/H₂O | C3 | 3-Bromo-2-aryl-2H-indazole | nih.gov |

Introduction of the Cyclopropyl Group

The cyclopropyl ring is a valuable structural motif in drug discovery, known for its ability to improve metabolic stability and binding affinity. Its introduction onto a heterocyclic core can be achieved through various modern synthetic methods.

Strategies for Cyclopropyl Installation on Heterocycles

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the attachment of a cyclopropyl group to a heterocycle. The Suzuki-Miyaura cross-coupling reaction is particularly noteworthy. nih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an organoboron compound, such as cyclopropylboronic acid or its esters (e.g., potassium cyclopropyltrifluoroborate). nih.govrsc.org

These reactions are valued for their mild conditions and high tolerance of various functional groups. nih.gov The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand like XPhos), base (e.g., K₃PO₄, Cs₂CO₃), and solvent system is critical for achieving high yields. rsc.orgnih.gov While aryl bromides and iodides are common coupling partners, methods have also been developed for the more challenging, yet more economical, aryl chlorides. rsc.org

Other strategies for cyclopropylation include the use of cyclopropyl Grignard reagents in Kumada-type couplings or dearomative additions of sulfur ylides to N-heteroarenes, which can create fused cyclopropane (B1198618) rings. nih.govresearchgate.net

Specific Methods for 3-Cyclopropyl-Indazole Synthesis

While a direct, one-step synthesis of 3-cyclopropyl-indazole from simple precursors is not widely reported, the application of general cross-coupling strategies is highly effective. The most logical and well-documented approach is the Suzuki-Miyaura coupling of a 3-halo-indazole with a cyclopropylboron reagent.

A 3-bromo- (B131339) or 3-iodo-indazole serves as an excellent electrophilic partner for this transformation. A review highlights that 3-iodoindazoles can be readily prepared from the parent indazole using iodine and a base, setting the stage for the subsequent coupling step. chim.it Microwave-assisted Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles with various boronic acids has been shown to be efficient, using catalysts like Pd(PPh₃)₄ with a base such as cesium carbonate (Cs₂CO₃).

The reaction of cyclopropylboronic acid with a 3-bromo- or 3-iodo-indazole under these or similar palladium-catalyzed conditions provides a direct and high-yielding route to the 3-cyclopropyl-indazole core. nih.gov

Total Synthesis of 5-Bromo-3-cyclopropyl-1H-indazole

A plausible and efficient total synthesis of this compound can be designed by combining the methodologies discussed in the previous sections. The synthetic strategy hinges on a late-stage introduction of the cyclopropyl group onto a pre-functionalized indazole core.

The proposed synthetic pathway is as follows:

Synthesis of 5-Bromo-1H-indazole : The synthesis begins with the formation of the 5-bromo-1H-indazole scaffold. A reliable method is the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine, which provides the desired product in good yield.

Regioselective Iodination at C3 : The next step involves the regioselective introduction of a halogen at the C3 position to prepare the substrate for cross-coupling. The C3 position is more reactive towards electrophilic substitution under basic conditions. Treatment of 5-bromo-1H-indazole with an iodine source such as molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent like DMF selectively yields 5-bromo-3-iodo-1H-indazole. chim.it This di-halogenated intermediate is ideal for the subsequent step.

Suzuki-Miyaura Cross-Coupling : The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-iodo-1H-indazole with cyclopropylboronic acid. nih.gov Due to the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions, the coupling will occur selectively at the 3-position. Typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄ or Cs₂CO₃, and a suitable solvent system (e.g., dioxane/water) to afford the final product, this compound. nih.gov

Step-by-Step Reaction Pathways and Conditions

The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of the indazole ring from a suitably substituted benzaldehyde (B42025) derivative. A common and practical approach begins with an o-fluorobenzaldehyde, which undergoes condensation with a hydrazine derivative to form the indazole core. nih.gov

One plausible pathway initiates with 5-bromo-2-fluorobenzaldehyde . This starting material can be reacted with cyclopropanecarbohydrazide (B1346824) in a suitable solvent, such as ethanol (B145695) or n-butanol. The reaction mixture is typically heated under reflux to facilitate the condensation and subsequent intramolecular cyclization. An acid or base catalyst may be employed to promote the reaction. The initial condensation forms a hydrazone intermediate. Subsequent heating induces an intramolecular nucleophilic aromatic substitution, where the nitrogen of the hydrazone displaces the fluorine atom, leading to the formation of the indazole ring.

An alternative, though less direct, route could involve the initial synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde and hydrazine hydrate. nih.gov The resulting 5-bromo-1H-indazole would then require a method for the introduction of the cyclopropyl group at the C3 position. However, direct C3-functionalization of a pre-formed indazole with a cyclopropyl group is challenging. Therefore, the pathway involving cyclopropanecarbohydrazide is generally more efficient for this specific target.

A detailed synthetic scheme is presented below:

Scheme 1: Synthesis of this compound

Image Caption:

Image Caption:The reaction conditions for this transformation typically involve:

Reactants: 5-bromo-2-fluorobenzaldehyde and cyclopropanecarbohydrazide.

Solvent: A high-boiling point solvent such as n-butanol or dimethylformamide (DMF).

Temperature: Elevated temperatures, often reflux, are required to drive the cyclization.

Work-up: Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation or extraction, followed by purification techniques like recrystallization or column chromatography.

Optimization of Reaction Parameters

The efficiency of the synthesis of indazoles from o-fluorobenzaldehydes and hydrazines can be influenced by several factors. nih.govresearchgate.net Optimization of these parameters is crucial for maximizing yield and purity.

Solvent: The choice of solvent can impact reaction rates and solubility of intermediates. While alcohols like ethanol are common, higher-boiling solvents such as DMF or dioxane can sometimes lead to higher yields and shorter reaction times, particularly for less reactive substrates.

Temperature: The cyclization step is typically the rate-limiting step and requires thermal energy. The optimal temperature will depend on the specific substrates and solvent used. Careful control of the temperature is necessary to prevent the formation of side products.

Base/Acid Catalysis: The addition of a base, such as potassium carbonate or triethylamine, can facilitate the deprotonation of the hydrazone intermediate, promoting the intramolecular cyclization. In some cases, acidic conditions may also be employed.

Purification: The purity of the final product is critical for its use in further derivatization. Column chromatography using silica (B1680970) gel with a suitable eluent system (e.g., ethyl acetate/hexane) is a common method for purification. Recrystallization from an appropriate solvent can also be an effective purification technique.

An interactive data table summarizing the optimization of reaction conditions for a related indazole synthesis is provided below.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | None | K₂CO₃ | Cs₂CO₃ | Higher yields with carbonate bases. |

| Solvent | Ethanol | Dioxane | DMF | DMF provided the best results. |

| Temperature | 80 °C | 100 °C | 120 °C | 100-120 °C optimal for cyclization. |

Derivatization of this compound for Structure-Activity Relationship Studies

Derivatization of the this compound core is essential for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications can be targeted at several positions on the indazole scaffold.

Modifications at the N1 Position

The N1 position of the indazole ring is a common site for modification. Alkylation at this position can significantly impact the compound's biological activity and pharmacokinetic properties. The regioselectivity of N-alkylation (N1 vs. N2) is a key consideration. Studies have shown that the choice of base and solvent can direct the alkylation to the desired nitrogen. wikipedia.orgnih.gov

For selective N1-alkylation, a common method involves the use of sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The indazole is first deprotonated by NaH to form the indazolide anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N1-alkylated product. The preference for N1-alkylation under these conditions is often attributed to steric and electronic factors. nih.gov

Substitutions on the Cyclopropyl Ring

Direct functionalization of the cyclopropyl ring once it is attached to the indazole core is challenging due to the inherent stability of the cyclopropane C-C bonds. Reactions that involve the opening of the cyclopropyl ring are more common. core.ac.uk However, under specific conditions, such as those involving radical reactions or transition-metal-catalyzed C-H activation, functionalization may be possible, though this is not a widely reported strategy for this specific scaffold.

A more practical approach to introduce diversity at this position would be to synthesize analogues with substituted cyclopropyl groups from the outset. This would involve using appropriately substituted cyclopropanecarbohydrazides in the initial condensation reaction.

Alterations to the Bromo-Substituent and its Position

The bromine atom at the C5 position is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for extensive exploration of the SAR at this position.

Suzuki-Miyaura Coupling: The 5-bromoindazole can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). nih.govresearchgate.net This reaction is highly efficient for creating C-C bonds and introducing diverse aromatic moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the 5-bromoindazole with a variety of primary or secondary amines. wikipedia.orglibretexts.org This is a powerful tool for introducing amino substituents, which are common in bioactive molecules.

Other Coupling Reactions: Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and cyanation reactions, can also be employed to further diversify the C5 position.

The position of the bromo-substituent can also be varied by starting with a different brominated benzaldehyde derivative in the initial synthesis, for example, 4-bromo-2-fluorobenzaldehyde (B134337) to yield a 6-bromoindazole analogue.

Synthesis of N-methylated Analogues (e.g., 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole)

The synthesis of the N1-methylated analogue, 5-bromo-3-cyclopropyl-1-methyl-1H-indazole, is a key derivatization. As discussed in section 2.4.1, this can be achieved by the N-alkylation of this compound.

A typical procedure would involve:

Dissolving this compound in an anhydrous aprotic solvent like THF.

Adding a strong base, such as sodium hydride (NaH), at a reduced temperature (e.g., 0 °C) to deprotonate the indazole.

Adding a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Allowing the reaction to warm to room temperature and stirring until completion.

Quenching the reaction with water and extracting the product with an organic solvent.

Purifying the product by column chromatography to separate the N1-methylated isomer from any N2-methylated byproduct and unreacted starting material.

The successful synthesis of this specific analogue is confirmed by its commercial availability from various chemical suppliers. organic-chemistry.orgresearchgate.netsigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 5-bromo-3-cyclopropyl-1H-indazole is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the indazole ring, the protons of the cyclopropyl (B3062369) group, and the N-H proton will each resonate at characteristic chemical shifts.

The indazole ring protons (H-4, H-6, and H-7) are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing effect of the bromine atom at the C-5 position will influence the chemical shifts of the adjacent protons. researchgate.net Specifically, the proton at C-4 is expected to be a doublet, coupled to H-6. The H-6 proton will likely appear as a doublet of doublets, due to coupling with both H-4 and H-7. The H-7 proton is expected to be a doublet, coupled to H-6. The N-H proton of the indazole ring is expected to be a broad singlet, typically appearing downfield.

The cyclopropyl protons will present a more complex splitting pattern in the upfield region of the spectrum, generally between δ 0.5 and 2.0 ppm. researchgate.netacs.org The methine proton (CH) will be coupled to the four methylene (B1212753) protons (CH₂), which are diastereotopic and will thus have different chemical shifts and exhibit complex geminal and vicinal couplings.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | > 10.0 | br s | - |

| H-4 | ~7.8 | d | J = ~2.0 |

| H-6 | ~7.3 | dd | J = ~9.0, ~2.0 |

| H-7 | ~7.5 | d | J = ~9.0 |

| Cyclopropyl-CH | ~2.0 | m | - |

| Cyclopropyl-CH₂ | ~1.1 | m | - |

| Cyclopropyl-CH₂' | ~0.9 | m | - |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the indazole ring are expected to resonate in the aromatic region (δ 110-150 ppm). researchgate.netresearchgate.net The carbon atom bearing the bromine (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-3, C-3a, and C-7a) will also be identifiable. The cyclopropyl group carbons will appear in the upfield region of the spectrum, with the methine carbon (CH) appearing at a slightly lower field than the methylene carbons (CH₂). docbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~145 |

| C-3a | ~122 |

| C-4 | ~125 |

| C-5 | ~115 |

| C-6 | ~128 |

| C-7 | ~112 |

| C-7a | ~140 |

| Cyclopropyl-CH | ~15 |

| Cyclopropyl-CH₂ | ~8 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal correlations between protons that are coupled to each other. sdsu.edulibretexts.org For this compound, cross-peaks are expected between the coupled aromatic protons (H-4 with H-6, and H-6 with H-7). Additionally, correlations will be observed between the cyclopropyl methine proton and the methylene protons, as well as between the diastereotopic methylene protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org The HSQC spectrum will show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For example, the signal for H-4 will correlate with the signal for C-4. This is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.comyoutube.com This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the cyclopropyl methine proton should show correlations to C-3 of the indazole ring. The aromatic protons will show correlations to neighboring and more distant carbons, helping to confirm the substitution pattern of the benzene (B151609) ring portion of the indazole.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. libretexts.orgresearchgate.netlibretexts.orgchemguide.co.uk This high accuracy allows for the unambiguous determination of the molecular formula of a compound by comparing the experimental exact mass with the calculated exact masses of possible formulas. For this compound, with the molecular formula C₁₀H₉BrN₂, HRMS is essential for confirming this composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks separated by two mass units.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₉⁷⁹BrN₂ + H]⁺ | 237.0025 |

| [C₁₀H₉⁸¹BrN₂ + H]⁺ | 239.0005 |

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule.

The fragmentation of this compound is expected to involve several key pathways. researchgate.net Cleavage of the bromine atom is a likely fragmentation route, leading to a significant peak at [M-Br]⁺. nih.govresearchgate.netulethbridge.ca The cyclopropyl group may also be lost, resulting in a peak corresponding to [M-C₃H₅]⁺. Further fragmentation of the indazole ring itself can also occur, leading to characteristic ions. scirp.org Analysis of these fragmentation patterns, in conjunction with the other spectroscopic data, provides comprehensive structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹) and features characteristic absorption bands corresponding to specific bond vibrations.

For this compound, the IR spectrum is expected to display a series of distinct peaks that confirm the presence of its key structural components: the N-H bond of the indazole ring, the aromatic C-H bonds, the C-H bonds of the cyclopropyl group, the fused ring skeletal vibrations, and the carbon-bromine bond.

While the specific spectrum for this exact compound is not publicly detailed, the expected absorption regions can be predicted based on data from analogous indazole derivatives and general IR correlation tables. psu.eduwikipedia.orgvscht.cz The N-H stretching vibration of the indazole ring is typically observed as a broad band in the 3200-3550 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl alkane group is expected just below 3000 cm⁻¹. vscht.cz The skeletal C=C and C=N stretching vibrations of the indazole ring system typically produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Appearance |

| Indazole N-H | N-H Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Cyclopropyl C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Indazole Ring | C=C & C=N Stretch | 1400 - 1650 | Medium to Strong (multiple bands) |

| Aromatic C-H | C-H Out-of-plane Bend | 750 - 900 | Strong |

| Bromo-Aryl | C-Br Stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and stereochemistry.

While a specific crystal structure determination for this compound is not available in the surveyed literature, data from closely related bromo-indazole derivatives provide significant insight into its likely solid-state conformation. nih.gov For example, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that the fused pyrazole (B372694) and benzene rings are nearly co-planar. nih.gov

A key feature in the crystal structures of many indazole derivatives is the formation of intermolecular hydrogen bonds. nih.govacs.org In the case of this compound, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as an acceptor. This often leads to the formation of centrosymmetric dimers, which create characteristic R₂²(8) ring motifs in the crystal lattice. nih.gov Furthermore, these dimeric units can be linked into a larger three-dimensional network through weaker interactions, such as C-H···Br contacts and aromatic π–π stacking interactions between the indazole rings of adjacent molecules. nih.gov

Table 2: Representative Crystallographic Data for an Analogous Compound (tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2855 (3) |

| b (Å) | 11.2372 (3) |

| c (Å) | 9.7716 (3) |

| β (°) | 102.597 (1) |

| Volume (ų) | 1316.29 (6) |

| Z (molecules/unit cell) | 4 |

Chromatographic Purity Analysis (HPLC, GC)

Chromatographic techniques are essential for separating components in a mixture and are widely used to assess the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for the analysis of indazole derivatives. bloomtechz.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. bloomtechz.com For this compound, a reversed-phase HPLC method would be appropriate. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of impurities with different polarities. Detection is commonly performed using a UV-Vis detector set at a wavelength where the indazole chromophore exhibits strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis of Indazole Derivatives

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA) |

| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm or 280 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) can also be employed for purity analysis if the compound is sufficiently volatile and thermally stable. The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation is based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information on any separated impurities.

Table 4: General GC Parameters for Purity Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold 2 min, ramp to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 - 300 °C |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the Bromo Substituent on Biological Activity

The presence and position of a halogen atom, such as bromine, on the indazole ring can significantly modulate the biological activity of the compound.

Positional Isomerism of Bromine and its Impact on Activity

The location of the bromine atom on the indazole ring is a critical determinant of the compound's biological effects. For instance, in a series of 4-bromo-1H-indazole derivatives designed as FtsZ inhibitors, potent antibacterial activity was observed. nih.gov One compound from this series demonstrated significantly greater activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov Another compound was notably more active than 3-MBA against S. aureus ATCC29213. nih.gov Furthermore, a specific derivative showed superior activity against S. pyogenes PS compared to ciprofloxacin (B1669076) and other reference compounds. nih.gov

Conversely, studies on 6-bromo-1H-indazole derivatives have highlighted their potential as antimicrobial and anticancer agents. researchgate.net The introduction of a bromine atom at the C4 position can yield compounds with potent inhibitory activity against neuronal nitric oxide synthase. austinpublishinggroup.com The strategic placement of the bromo group can thus be leveraged to tune the therapeutic profile of indazole-based compounds. The differential effects of bromine substitution at various positions underscore the importance of positional isomerism in drug design. nih.gov

Comparison with Other Halogenated Analogues

The nature of the halogen substituent also plays a role in determining biological activity. While direct comparisons of 5-bromo-3-cyclopropyl-1H-indazole with its fluoro, chloro, and iodo analogues are not extensively detailed in the available literature, broader trends in halogenated indazoles provide valuable insights. For example, in a series of antitumor compounds, a 3,5-difluoro substituent on a benzene (B151609) ring at the C-5 position of the indazole resulted in the highest anti-proliferative activity against Hep-G2 cells, followed by a 4-fluoro substituent. nih.gov This suggests that fluorine substitution can be particularly beneficial for certain biological targets.

Generally, halogens are introduced to modify a compound's lipophilicity, electronic character, and metabolic stability. Bromine, being more lipophilic and polarizable than fluorine and chlorine, can engage in different types of interactions with biological targets. The development of efficient bromination protocols for indazoles facilitates the synthesis of a wide range of derivatives for further SAR studies. nih.gov

Role of the Cyclopropyl (B3062369) Moiety in Biological Interactions

The cyclopropyl group at the 3-position of the indazole ring is another key structural feature that profoundly influences the compound's biological properties.

Conformational Rigidity and Lipophilicity Effects

Furthermore, the cyclopropyl group contributes to the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability and cellular uptake, which are critical for reaching intracellular targets. nih.gov However, excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, the cyclopropyl moiety offers a means to fine-tune the lipophilic character of the molecule to achieve an optimal balance of properties. The interplay between conformational rigidity and lipophilicity is a key consideration in the design of macrocyclic peptides and can be extrapolated to smaller, rigid structures like the cyclopropyl group. nih.gov

Impact of Cyclopropyl Ring Modifications

While specific modifications to the cyclopropyl ring of this compound are not extensively documented, the general principles of bioisosteric replacement and substituent effects can be applied. Replacing the cyclopropyl group with other small, rigid, or lipophilic groups would likely have a significant impact on biological activity. For instance, substitution with a larger cycloalkyl group could alter the steric profile and lipophilicity, potentially leading to a different spectrum of activity. Conversely, introducing polar substituents onto the cyclopropyl ring could enhance solubility and introduce new hydrogen bonding interactions. The "cyclopropyl effect" has been noted to influence the conformational preferences of adjacent ring systems, which could be a factor in the biological activity of these compounds. chemistryworld.com

Effect of Indazole Nitrogen Substitution (N1 vs. N2 tautomerism, N1 alkylation)

The nitrogen atoms of the indazole ring are crucial for its chemical and biological properties, and their substitution patterns can have a profound effect on activity. nih.govd-nb.info

N-alkylation of the indazole ring is a common strategy to modulate its properties. nih.govrsc.org The regioselectivity of this reaction (N1 vs. N2 alkylation) is influenced by both steric and electronic factors of the substituents on the indazole ring. nih.gov For instance, the presence of certain groups at the C3 position can direct alkylation specifically to the N1 position. nih.govd-nb.info Developing selective N1-alkylation methods is of significant interest in medicinal chemistry to access specific isomers with desired biological profiles. nih.govrsc.org The choice of alkylating agent and reaction conditions can also be tuned to favor one regioisomer over the other. nih.gov The ability to selectively synthesize N1- or N2-alkylated indazoles is crucial for systematic SAR studies and for optimizing the therapeutic potential of this class of compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These techniques are instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for compounds related to this compound involves a systematic process. Initially, a dataset of molecules with known biological activities is compiled. The three-dimensional structures of these compounds are generated and aligned based on a common scaffold.

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then employed. nih.gov These methods calculate steric, electrostatic, and sometimes hydrophobic and hydrogen bond donor/acceptor fields around the aligned molecules. nih.gov Statistical techniques, such as Partial Least Squares (PLS) regression, are used to create a mathematical model that links the variations in these fields to the differences in biological activity.

The robustness and predictive power of the resulting model are rigorously validated. Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves predicting the activity of a separate test set of compounds not used in model generation (predictive r²). nih.gov A statistically significant and predictive model can then be used to estimate the biological activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and further testing. nih.govnih.gov

Table 1: Representative Statistical Results from a 3D-QSAR Study

| Model | Cross-validated correlation coefficient (q²) | Non-cross-validated correlation coefficient (r²) | Predictive correlation coefficient (r²_pred) | Field Contributions (%) |

|---|---|---|---|---|

| CoMFA | 0.787 | 0.962 | 0.855 | Steric: 65, Electrostatic: 35 |

| CoMSIA | 0.809 | 0.951 | 0.830 | Steric: 25, Electrostatic: 30, Hydrophobic: 45 |

Identification of Key Pharmacophoric Features

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a hypothetical pharmacophore model can be elucidated based on its structural components.

Key features would likely include:

A Hydrogen Bond Donor/Acceptor: The indazole ring contains N-H and nitrogen atoms that can act as hydrogen bond donors and acceptors, respectively, which are crucial for anchoring the ligand in a protein's binding pocket.

An Aromatic Ring feature: The fused benzene ring of the indazole core provides a planar aromatic surface capable of engaging in π-π stacking or hydrophobic interactions. nih.gov

A Hydrophobic Group: The cyclopropyl substituent at the 3-position represents a distinct hydrophobic feature that can fit into a corresponding hydrophobic pocket within a target receptor.

A Halogen Bond Acceptor: The bromine atom at the 5-position can act as a halogen bond donor, an interaction increasingly recognized for its importance in ligand-protein binding.

These features, and the specific distances between them, would constitute the pharmacophore, serving as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

Computational Chemistry for SAR/SPR

Computational chemistry provides powerful tools to investigate structure-activity relationships (SAR) and structure-property relationships (SPR) at an atomic level, offering insights that are often inaccessible through experimental means alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. For this compound, docking simulations can elucidate its binding mode within a specific therapeutic target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate numerous possible binding poses.

The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. nih.gov For instance, the indazole N-H group might form a hydrogen bond with a backbone carbonyl of an amino acid residue, while the cyclopropyl group could occupy a non-polar cavity. Analysis of these interactions helps rationalize the observed activity and guides the design of new analogs with improved binding characteristics. researchgate.net

Table 2: Hypothetical Docking Interactions for this compound

| Ligand Moiety | Potential Interaction Type | Potential Interacting Residue(s) | Distance (Å) |

|---|---|---|---|

| Indazole N-H | Hydrogen Bond | Asp, Glu, Carbonyl O | 2.8 - 3.2 |

| Indazole Ring N | Hydrogen Bond | Ser, Thr, Asn, Gln | 2.9 - 3.3 |

| Benzene Ring | π-π Stacking | Phe, Tyr, Trp | 3.5 - 4.5 |

| Cyclopropyl Group | Hydrophobic | Leu, Val, Ile, Ala | 3.8 - 5.0 |

| Bromo Group | Halogen Bond | Carbonyl O, Ser Oγ | 3.0 - 3.5 |

Molecular Dynamics Simulations for Ligand Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the ligand.

For this compound, an MD simulation starting from a docked pose can be used to validate the binding mode. researchgate.net Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, are monitored. A stable simulation, indicated by a low and converging RMSD, suggests that the docked pose is energetically favorable and that the ligand remains securely within the binding site, reinforcing the predictions made by docking. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. multidisciplinaryjournals.com For this compound, DFT calculations can provide valuable information about its intrinsic chemical nature. nih.govresearchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding and predicting how the molecule will interact with its biological target. nih.gov

Table 3: Representative Electronic Properties from DFT Calculations

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. multidisciplinaryjournals.com |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. multidisciplinaryjournals.com |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule. |

Pharmacological and Biological Evaluation of 5 Bromo 3 Cyclopropyl 1h Indazole Derivatives

In Vitro Assays for Biological Activities

Anticancer Activity and Mechanisms of Action

The anticancer potential of 5-bromo-3-cyclopropyl-1H-indazole derivatives has been extensively investigated, revealing their ability to inhibit cancer cell growth through various mechanisms. nih.govnih.gov

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govnih.gov

Tyrosine Kinases: Derivatives of the parent compound have shown inhibitory activity against several receptor tyrosine kinases. For example, some analogs have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Discoidin Domain Receptor 2 (DDR2), both of which are implicated in cancer progression. nih.govnih.gov

Serine/Threonine Kinases: This class of kinases is another significant target. Notably, indazole derivatives have been developed as inhibitors of Casein Kinase 2 (CK2), a kinase involved in cell growth, proliferation, and suppression of apoptosis. researchgate.netnih.govnih.govsemanticscholar.org Inhibition of other serine/threonine kinases such as Pim-1, a proto-oncogene, and Aurora kinases, which are essential for cell division, has also been reported for related indazole compounds. nih.govmdpi.comnih.gov The combined inhibition of Aurora kinases and other signaling proteins has been shown to potently induce apoptosis in cancer cells. nih.govnih.gov

Other Kinases: The broader indazole scaffold has been explored for its inhibitory potential against a wide array of other kinases involved in cancer signaling pathways, including Glycogen Synthase Kinase-3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), Janus Kinase (JAK), Cell division cycle 7-related protein kinase (Cdc7), Protein Kinase B (AKT), p21-activated kinase 4 (PAK4), and Polo-like kinase (PLK). nih.govnih.govnih.govnih.gov

Table 1: Kinase Inhibition by Indazole Derivatives

| Kinase Family | Specific Kinase | Role in Cancer | Reference |

| Tyrosine Kinases | FGFRs, DDR2 | Cell growth, proliferation, angiogenesis | nih.govnih.gov |

| Serine/Threonine Kinases | CK2, Pim-1, Aurora | Cell cycle progression, apoptosis, proliferation | nih.govresearchgate.netnih.govnih.govsemanticscholar.orgmdpi.comnih.gov |

| Other Kinases | GSK-3, ROCK, JAK, Cdc7, AKT, PAK4, PLK | Various signaling pathways | nih.govnih.govnih.govnih.gov |

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. Studies on related indazole compounds have demonstrated activity against lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), and colon cancer (HCT-116) cell lines. nih.govnih.govnih.govresearchgate.net For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against the A549 lung cancer cell line. nih.govresearchgate.net Furthermore, other substituted indazole analogs have exhibited potent cytotoxicity against breast cancer cell lines, including BT-549. nih.gov

Table 2: Anticancer Activity of Indazole Derivatives in Specific Cell Lines

| Cell Line | Cancer Type | Derivative Type | Reference |

| A549 | Lung Cancer | 1H-indazole-3-amine derivatives | nih.govresearchgate.net |

| MCF-7 | Breast Cancer | Indazole analogues of curcumin | japsonline.com |

| HCT-116 | Colon Cancer | nih.govrdd.edu.iqaobchem.comTriazolo[1,5-a]pyrimidine indole (B1671886) derivatives | nih.gov |

| MDA-MB-231 | Breast Cancer | N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole | mdpi.com |

| BT-549 | Breast Cancer | 4-fluoro-phenylthiosemicarbazone derivative | nih.gov |

A key aspect of the anticancer activity of these compounds is their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle. Some indazole derivatives have been shown to induce apoptosis in a concentration-dependent manner. researchgate.net The mechanism of apoptosis induction can involve the inhibition of anti-apoptotic proteins like those in the Bcl-2 family and the activation of pro-apoptotic pathways. nih.govresearchgate.net Furthermore, some derivatives can cause cell cycle arrest, for example at the G2/M phase, which prevents cancer cells from dividing and proliferating. researchgate.net

Anti-inflammatory Properties

The indazole nucleus is a well-established scaffold for the development of anti-inflammatory agents. nih.govnih.gov While specific studies focusing solely on the anti-inflammatory properties of this compound are limited, the broader class of indazole derivatives has demonstrated significant anti-inflammatory potential. researchgate.net This activity is often attributed to the inhibition of inflammatory mediators and signaling pathways.

Antimicrobial Activities (Antibacterial, Antifungal)

Indazole derivatives have also been investigated for their antimicrobial properties. nih.govresearchgate.net

Antibacterial Activity: Various substituted indazole compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.govrdd.edu.iq For example, certain 4-bromo-1H-indazole derivatives have exhibited potent activity against Staphylococcus aureus and Streptococcus pyogenes. nih.gov Other related heterocyclic compounds have also demonstrated effectiveness against bacteria like Escherichia coli and Klebsiella pneumoniae. rdd.edu.iq

Antifungal Activity: The antifungal potential of indazole derivatives has been explored, with some compounds showing moderate to good activity against various phytopathogenic fungi. nih.gov For instance, specific N-phenyl-1H-indazole-1-carboxamide derivatives have displayed notable inhibition of fungal growth. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. While specific studies on the anti-HIV activity of this compound derivatives are not extensively documented in publicly available research, the broader class of indazole derivatives has shown promise in this therapeutic area. Research has indicated that the indazole nucleus is a key pharmacophore in compounds exhibiting a range of biological activities, including anti-HIV properties. nih.gov

For instance, a novel class of indazole-containing compounds demonstrated significant potency against both influenza A and B viruses, with the most effective compounds exhibiting EC₅₀ values in the low micromolar to nanomolar range. nih.gov This suggests that the indazole scaffold can be effectively utilized in the design of potent antiviral drugs. Further investigation into derivatives of this compound is warranted to explore their potential as specific anti-HIV agents.

Antiarrhythmic and Cardiovascular Effects

Indazole derivatives have been identified as having potential beneficial effects on the cardiovascular system, including antiarrhythmic properties. nih.gov The indazole nucleus is present in various synthetic compounds that exhibit a wide array of pharmacological actions, including those affecting cardiovascular and metabolic diseases such as arrhythmia. nih.gov

Neurodegenerative Disease Research

While the role of this compound derivatives in neurodegenerative disease research is not specifically detailed in the available literature, the broader family of indazole-containing compounds has been investigated for various effects on the central nervous system (CNS). These compounds have been explored for antipsychotic, analgesic, and antipyretic activities. nih.gov Given the complex nature of neurodegenerative diseases, compounds that can modulate CNS pathways are of significant interest. Further research is required to determine if derivatives of this compound possess any activity relevant to the treatment or study of neurodegenerative conditions.

Antiparasitic Activities

The investigation of indazole derivatives has extended to the field of antiparasitic research. While specific studies on the antiparasitic activities of this compound derivatives are not prominent, the general class of indazole compounds has been noted for its broad spectrum of biological effects, which can include antimicrobial and, by extension, potential antiparasitic properties. nih.gov The chemical versatility of the indazole scaffold allows for the synthesis of a wide array of derivatives, some of which may hold potential as novel antiparasitic agents.

Target Identification and Validation Studies

The therapeutic potential of any compound is intrinsically linked to its interaction with specific biological targets. For this compound derivatives, understanding their engagement with enzymes and receptors is crucial for elucidating their mechanism of action and guiding further drug development.

Enzyme Inhibition Assays and Specificity

Indazole derivatives are well-recognized as potent enzyme inhibitors, a property that underpins many of their therapeutic applications. nih.govresearchgate.net For example, a series of 3-substituted 1H-indazoles were found to be effective inhibitors of the IDO1 enzyme, with some derivatives exhibiting IC₅₀ values in the nanomolar range. nih.gov The structure-activity relationship (SAR) studies from this research highlighted the importance of the 1H-indazole ring for inhibitory activity. nih.gov

Furthermore, various indazole-based compounds have been developed as inhibitors of tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFR) and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in cancer therapy. nih.gov For instance, the drug entrectinib, a potent ALK inhibitor with an IC₅₀ value of 12 nM, features a 3-aminoindazole core. nih.gov While specific enzyme inhibition data for this compound derivatives is not detailed, the established precedent of the indazole scaffold as a versatile enzyme inhibitor suggests that derivatives of this compound could be designed to target a range of enzymes with high specificity.

Receptor Binding Studies

The interaction of indazole derivatives with various receptors is a key area of pharmacological research. Notably, the indazole moiety has been a cornerstone in the development of antagonists for serotonin (B10506) (5-HT) receptors, particularly the 5-HT₃ receptor.

5-HT₂, 5-HT₃, and 5-HT₄ Receptor Antagonists

Indazole derivatives have been successfully developed as potent and selective 5-HT₃ receptor antagonists. nih.gov These antagonists are clinically significant as antiemetic agents, particularly for managing nausea and vomiting induced by chemotherapy. wikipedia.orgamegroups.cn The drug granisetron, for example, is an indazole derivative used for this purpose. amegroups.cn The general pharmacophore for 5-HT₃ antagonists often includes an aromatic or heteroaromatic ring, a carbonyl group, and a basic nitrogen atom, a structural motif that can be readily incorporated into indazole-based structures. nih.gov

While the focus has been heavily on 5-HT₃ receptors, the broader family of serotonin receptors, including 5-HT₂ and 5-HT₄, are also important therapeutic targets. Antagonists of 5-HT₂ receptors have applications in treating conditions like hypertension. nih.gov Although specific binding studies of this compound derivatives to 5-HT₂, 5-HT₃, and 5-HT₄ receptors are not explicitly available, the proven success of other indazoles as 5-HT₃ antagonists suggests that this specific chemical scaffold is a promising starting point for developing ligands for these and other serotonin receptor subtypes.

CCR4 Antagonists

Information regarding the activity of this compound derivatives as C-C chemokine receptor type 4 (CCR4) antagonists is not present in the reviewed literature.

Estrogen Receptor Degraders

Similarly, there is no specific information available on the evaluation of this compound derivatives as estrogen receptor degraders. However, it is noteworthy that substituted 4-(indazol-3-yl)phenols have been synthesized and shown to act as pathway-selective estrogen receptor ligands. nih.gov

In Vivo Pharmacological Studies (if applicable for analogues)

Efficacy in Animal Models

No data available.

Pharmacodynamic Biomarkers

No data available.

Mechanistic Investigations of Biological Action

Molecular Pathway Elucidation

There is currently no published data detailing the molecular pathway elucidation for 5-bromo-3-cyclopropyl-1H-indazole.

Signal Transduction Inhibition or Activation

No studies were found that investigated the inhibitory or activatory effects of this compound on any specific signal transduction pathways. Research on other indazole derivatives has shown that the 1H-indazole-3-amine structure can be an effective hinge-binding fragment for tyrosine kinases, suggesting a potential mechanism of action for some compounds within this class. nih.gov However, without specific experimental data for this compound, any potential effects on signaling cascades are purely speculative.

Gene Expression Modulation

There is no information available in the scientific literature regarding the modulation of gene expression by this compound.

Protein-Ligand Interaction Analysis

Specific protein-ligand interaction analyses for this compound have not been reported.

Crystallography of Protein-Compound Complexes

No crystallographic data for this compound in complex with any protein target is publicly available. Such studies are crucial for understanding the precise binding mode and for structure-based drug design.

Mutagenesis Studies for Binding Site Identification

There are no published mutagenesis studies that identify the binding site of this compound on a protein target.

Cellular Uptake and Intracellular Localization

Details regarding the cellular uptake and intracellular localization of this compound are absent from the current body of scientific literature.

Future Directions and Therapeutic Potential

Lead Optimization and Drug Design Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of 5-bromo-3-cyclopropyl-1H-indazole, several established strategies can be employed.

Structure-Activity Relationship (SAR) Studies: The core structure of this compound provides three key points for modification: the indazole nitrogen (N1), the C5-bromo position, and the C3-cyclopropyl group. The bromine atom is particularly significant as it serves as a versatile chemical handle for introducing a wide variety of substituents through cross-coupling reactions. By systematically creating a library of analogs with different groups at this position, researchers can establish a clear SAR. For instance, studies on other indazole-based kinase inhibitors have shown that substitutions on the indazole phenyl ring can remarkably increase activity. nih.gov

Structure-Based Drug Design: For many indazole derivatives, the biological target is a protein kinase. nih.govrsc.org If a derivative of this compound is found to inhibit a specific kinase, X-ray crystallography can be used to determine its binding mode within the protein's active site. This structural information allows for the rational design of new analogs with improved interactions. For example, structure-based design has been successfully used to develop potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) from an indazole scaffold. nih.gov

Fragment-Based and In Silico Design: Fragment-based screening and computational (in silico) modeling can guide the optimization process. nih.gov These methods can predict how modifications to the this compound scaffold will affect binding to a target, helping to prioritize the synthesis of the most promising compounds. nih.gov

| Strategy | Description | Application to this compound |

| SAR Studies | Systematically modifying the compound's structure to determine which parts are responsible for its biological activity. | Introduce diverse chemical groups at the C5-position via the bromine handle to explore effects on potency and selectivity. |

| Structure-Based Design | Using the 3D structure of the biological target to design more potent and selective inhibitors. | If a target is identified, design modifications to the indazole scaffold to enhance binding interactions. |

| In Silico Screening | Employing computer models to predict the activity and properties of new potential drug candidates before they are synthesized. | Virtually screen libraries of potential derivatives to prioritize synthetic efforts towards the most promising candidates. |

Potential for Combination Therapies

Targeted therapies, such as kinase inhibitors, are often most effective when used as part of a combination regimen. This approach can enhance therapeutic efficacy, overcome drug resistance, and allow for lower doses, potentially reducing toxicity. Several indazole-based drugs are currently being evaluated in clinical trials as both monotherapies and in combination with other agents. nih.gov

Should a derivative of this compound be developed into a potent and selective anticancer agent (e.g., a kinase inhibitor), its use in combination therapies would be a logical next step. For example, if it targets a specific signaling pathway, it could be combined with:

Standard Chemotherapy: To attack cancer cells through different, complementary mechanisms.

Other Targeted Therapies: To block multiple cancer-promoting pathways simultaneously or to prevent the cancer from developing resistance by escaping through an alternative pathway.

Immunotherapies: To enhance the immune system's ability to recognize and destroy cancer cells.

The ultimate goal is to create synergistic effects where the combined treatment is more effective than the sum of its individual components.

Exploration of New Biological Targets

While the indazole scaffold is well-represented among kinase inhibitors used in oncology, its biological activity is not limited to this target class. nih.govrsc.org Indazole derivatives have demonstrated a wide range of pharmacological effects, suggesting they can interact with a variety of biological targets. nih.govnih.gov

This versatility presents a significant opportunity for derivatives of this compound. By screening a library of compounds derived from this starting material against a broad panel of biological targets, new therapeutic applications may be uncovered. Potential target classes beyond kinases include:

G-protein coupled receptors (GPCRs)

Ion channels

Enzymes involved in inflammatory pathways (e.g., COX, LOX)

Proteins involved in neurodegenerative diseases rsc.org

Microbial enzymes, for antibacterial or antifungal applications nih.gov

Recent research has also investigated indazole-sulfonamide hybrids as potential inhibitors of MAPK1, a key protein in cell signaling, and as agents targeting monoamine oxidase B for neurodegenerative disorders. mdpi.com This highlights the ongoing effort to expand the therapeutic scope of this privileged scaffold.

Challenges and Opportunities in Indazole-Based Drug Development

The development of new drugs based on the indazole scaffold presents both distinct challenges and significant opportunities.

Challenges:

Synthetic Complexity: A primary challenge in indazole chemistry is the regioselective synthesis of N1 versus N2 substituted isomers. The biological activity of an indazole derivative can differ significantly depending on the position of the substituent on the pyrazole (B372694) ring, making controlled synthesis crucial. nih.gov

Target Selectivity: For kinase inhibitors, achieving high selectivity for the target kinase over the hundreds of other kinases in the human kinome is a major hurdle. Poor selectivity can lead to off-target effects and toxicity.

Drug Resistance: As with many targeted therapies, cancer cells can develop resistance to indazole-based inhibitors over time, necessitating the development of next-generation drugs or combination strategies.

Opportunities:

Proven Therapeutic Value: The indazole nucleus is a validated pharmacophore present in multiple FDA-approved drugs, such as Pazopanib and Axitinib. nih.govrsc.org This history of success reduces the perceived risk and encourages further investment in developing new indazole-based agents.

Broad Biological Activity: The wide spectrum of diseases for which indazole derivatives have shown promise—from cancer to inflammation to infectious diseases—provides a vast field of opportunity for future drug discovery programs. nih.govbenthamscience.com

Advances in Synthetic Chemistry: Continuous innovation in synthetic organic chemistry, including new catalytic methods and green chemistry approaches, is making the synthesis of complex indazole derivatives more efficient and accessible. benthamscience.comingentaconnect.com This enables the creation of more diverse compound libraries for screening and lead optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。